5-bromo-6-(difluoromethyl)pyrimidin-4(3H)-one
Overview
Description
“5-bromo-6-(difluoromethyl)pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C5H2BrF2N2O. It is a pyrimidinone derivative, which is a class of compounds containing a pyrimidine ring, which is a six-member aromatic heterocycle, composed of four carbon atoms and two nitrogen centers at the 1 and 3 ring positions .
Molecular Structure Analysis
The molecular structure of “5-bromo-6-(difluoromethyl)pyrimidin-4(3H)-one” consists of a pyrimidinone ring substituted at the 5-position with a bromo group and at the 6-position with a difluoromethyl group . The exact 3D structure and conformation would require further computational analysis or experimental techniques like X-ray crystallography for determination.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 393.5±52.0 °C and a predicted density of 1.55±0.1 g/cm3. Its pKa is predicted to be -3.08±0.70 . These are computational predictions and actual values may vary depending on the experimental conditions.Scientific Research Applications
Crystallography and Molecular Structure
Research into pyrimidin-4-one derivatives, such as 5-bromo-6-methylisocytosine, has revealed insights into their tautomeric forms and hydrogen-bonding patterns within crystal structures. These studies highlight the versatility of halogen atoms (like Br) in interacting with coformers through hydrogen or halogen bonds, influencing crystal packing behavior (Gerhardt & Bolte, 2016). Furthermore, the structure of related compounds has been elucidated through techniques like NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations, offering a foundation for understanding their chemical behavior and potential applications (Martins et al., 1998).
Synthetic Methodology
Advancements in synthetic methodologies for pyrimidin-4(3H)-one derivatives include the regioselective synthesis of 6-substituted compounds and their evaluation for antiviral activity. Such studies not only extend the chemical repertoire of these compounds but also explore their potential therapeutic applications (Singh, Singh, & Balzarini, 2013). Additionally, the development of novel azo compounds based on pyrimido[4,5-e][1,3,4]thiadiazine, utilizing 5-bromo-2,4-dichloro-6-alkylpyrimidines, showcases the versatility of these pyrimidin-4(3H)-one derivatives in creating complex heterocyclic structures (Nikpour et al., 2012).
Biological Activity
The exploration of 5-bromo-6-substituted pyrimidin-4(3H)-one derivatives for antiviral properties underscores the potential of these compounds in developing new therapeutic agents. While some derivatives have shown activity against various virus strains, the close proximity of effective doses to toxicity thresholds highlights the importance of structural modification for optimizing efficacy and safety profiles (Singh, Singh, & Balzarini, 2013). Additionally, studies on the synthesis and in vitro antibacterial evaluation of novel pyrimidine derivatives, such as 4-(1-(pyrimidin-4-yl)ethyl)-12H-pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives, contribute to the search for new antibacterial agents with potential clinical applications (Afrough et al., 2019).
properties
IUPAC Name |
5-bromo-4-(difluoromethyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF2N2O/c6-2-3(4(7)8)9-1-10-5(2)11/h1,4H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXVRPMPAQQGQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)Br)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-6-(difluoromethyl)pyrimidin-4(3H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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